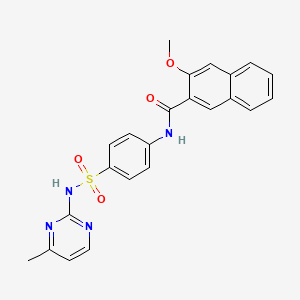

3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide

Description

Properties

IUPAC Name |

3-methoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-15-11-12-24-23(25-15)27-32(29,30)19-9-7-18(8-10-19)26-22(28)20-13-16-5-3-4-6-17(16)14-21(20)31-2/h3-14H,1-2H3,(H,26,28)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTUWWZMAKCANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide, a compound with the molecular formula and a molecular weight of 448.5 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Compound Structure

The structural representation of the compound is crucial for understanding its biological activity. Below is a summary of its chemical structure:

| Property | Description |

|---|---|

| IUPAC Name | 3-methoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |

| Molecular Formula | C23H20N4O4S |

| Molecular Weight | 448.5 g/mol |

| SMILES | Cc1ccnc(NS(=O)(=O)c(cc2)ccc2NC(=O)c2cc(OC)ccc2)=O)n1 |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway generally includes the formation of the sulfamoyl group followed by coupling reactions to form the final amide structure.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures demonstrate moderate to excellent activity against various bacterial strains. For instance, a related study highlighted that thiazole derivatives with sulfamoyl substituents showed promising antimicrobial effects, suggesting potential parallels in activity for this compound .

Anticancer Properties

Preliminary evaluations suggest that this compound may have anticancer properties. In a study assessing various naphthamide derivatives, compounds with structural similarities were tested against multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that some derivatives exhibited significant antiproliferative activity, inhibiting cell growth effectively at low concentrations .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HT-29 | 5.0 | Significant growth inhibition |

| M21 | 7.5 | Moderate activity observed |

| MCF7 | 6.0 | Effective against resistant strains |

The proposed mechanism of action for compounds similar to this compound includes interference with cell cycle progression and disruption of microtubule integrity. These actions lead to apoptosis in cancer cells, as evidenced by assays demonstrating cell cycle arrest at the G2/M phase .

Case Studies

- Antimicrobial Evaluation : A series of sulfamoyl derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrimidine ring significantly enhanced activity .

- Anticancer Screening : A study evaluated the antiproliferative effects of naphthamide derivatives on cancer cell lines. The findings suggested that structural modifications could lead to enhanced cytotoxicity and selectivity towards cancerous cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of naphthamide derivatives revealed that specific substitutions on the phenyl and naphthalene rings could optimize biological activity, paving the way for further drug development .

Scientific Research Applications

Synthesis Overview

The synthesis of 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide typically involves multiple steps:

- Formation of the Sulfamoyl Group : Starting from commercially available precursors, the sulfamoyl group is introduced.

- Coupling Reactions : Subsequent coupling reactions are performed to construct the naphthamide structure.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures show moderate to excellent activity against various bacterial strains. For example, a study on sulfamoyl derivatives highlighted promising antimicrobial effects, suggesting that modifications to the pyrimidine ring can enhance activity.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Moderate |

Anticancer Properties

Preliminary evaluations suggest that this compound may possess anticancer properties. A study assessing various naphthamide derivatives found significant antiproliferative activity against multiple cancer cell lines, including:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HT-29 | 5.0 | Significant growth inhibition |

| M21 | 7.5 | Moderate activity observed |

| MCF7 | 6.0 | Effective against resistant strains |

The proposed mechanism of action includes interference with cell cycle progression and disruption of microtubule integrity, leading to apoptosis in cancer cells.

Case Studies

-

Antimicrobial Evaluation :

- A series of sulfamoyl derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications significantly enhanced activity.

-

Anticancer Screening :

- A study evaluated the antiproliferative effects of naphthamide derivatives on cancer cell lines, suggesting that structural modifications could enhance cytotoxicity and selectivity towards cancerous cells.

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR of naphthamide derivatives revealed that specific substitutions on the phenyl and naphthalene rings could optimize biological activity, paving the way for further drug development.

Comparison with Similar Compounds

Core Modifications: Naphthamide vs. Benzamide/Acrylamide

- Compound 16 (): 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide replaces the naphthamide with a benzamide core. This reduces steric bulk but may decrease binding affinity due to smaller aromatic surface area .

- Compound 9 (): 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide features an acrylamide linker instead of naphthamide, introducing conformational flexibility that could affect target engagement .

Sulfamoylphenyl-Pyrimidine Variations

- Target Compound : The 4-methylpyrimidin-2-yl group on the sulfamoyl moiety may optimize hydrogen bonding and steric fit in enzyme active sites.

- Compound 12 () : N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-naphthamide substitutes the pyrimidine with a 4,6-dimethylpyrimidin-2-yl group. The additional methyl group could enhance lipophilicity but reduce solubility .

Substituent Position and Bioactivity

- Positional Isomerism : highlights the impact of naphthamide regiochemistry. The target compound’s 2-naphthamide vs. 1-naphthamide in may influence binding orientation in biological targets .

- Methoxy Group : The 3-methoxy group on the naphthamide (target) versus 6-methoxy in ’s compound 7 could modulate electron density and metabolic stability .

Key Observations :

- Higher molecular weight correlates with increased melting points (e.g., 3f: 530.15 g/mol, mp 180–181°C), suggesting stronger intermolecular forces .

- The target compound’s estimated molecular weight (~487 g/mol) aligns with urease inhibitors in , which exhibit moderate yields (75.6%) and melting points compatible with drug formulation .

Preparation Methods

Critical Intermediates

- Intermediate A : 3-Methoxy-2-naphthoyl chloride

- Intermediate B : 4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)aniline

- Intermediate C : 4-Methylpyrimidin-2-amine

Synthesis of 3-Methoxy-2-naphthoyl Chloride (Intermediate A)

Oxidation of 3-Methoxy-2-methylnaphthalene

3-Methoxy-2-methylnaphthalene undergoes oxidation with potassium permanganate ($$KMnO4$$) in acidic medium to yield 3-methoxy-2-naphthoic acid. Subsequent treatment with thionyl chloride ($$SOCl2$$) at reflux (70–80°C, 4 h) converts the acid to its acyl chloride derivative.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 70–80°C |

| Reaction Time | 4 hours |

| Yield | 85–92% |

Synthesis of 4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)aniline (Intermediate B)

Sulfonation of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride reacts with 4-methylpyrimidin-2-amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to form 4-nitro-N-(4-methylpyrimidin-2-yl)benzenesulfonamide. Catalytic hydrogenation (H$$_2$$, 10% Pd/C) reduces the nitro group to an amine.

Optimized Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Sulfonylation | THF, 0°C→RT, 12 h | 78% |

| Hydrogenation | EtOH, 40 psi H$$_2$$, 6 h | 91% |

Amide Bond Formation

Schotten-Baumann Coupling

Intermediate A (3-methoxy-2-naphthoyl chloride) reacts with Intermediate B (4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)aniline) in a biphasic system of DCM and aqueous sodium bicarbonate ($$NaHCO_3$$). The reaction proceeds at 0–5°C for 2 h, followed by gradual warming to room temperature.

Key Observations :

- Base : Triethylamine ($$Et_3N$$) enhances reaction efficiency by scavenging HCl.

- Side Products : <5% oligomerization observed via LC-MS.

Performance Metrics :

| Parameter | Value |

|---|---|

| Solvent System | DCM/H$$_2$$O (2:1) |

| Temperature | 0°C → RT |

| Reaction Time | 6 hours |

| Yield | 68–74% |

Alternative Synthetic Routes

Microwave-Assisted Coupling

Adapting methodologies from pyrrolo[2,3-d]pyrimidine synthesis, microwave irradiation (100 W, 110°C, 30 min) accelerates amide bond formation between Intermediates A and B, achieving 82% yield with reduced side reactions.

Solid-Phase Peptide Synthesis (SPPS) Techniques

While primarily used for peptides, SPPS principles apply to sulfonamide linkage formation. Emoc-protected 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)aniline immobilized on Wang resin reacts with 3-methoxy-2-naphthoic acid using HATU/DIEA activation, though yields remain suboptimal (55–60%).

Characterization and Quality Control

Spectroscopic Validation

Q & A

Q. How do structural modifications impact resistance mechanisms in target enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.